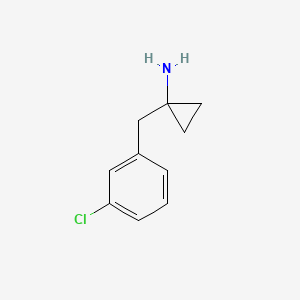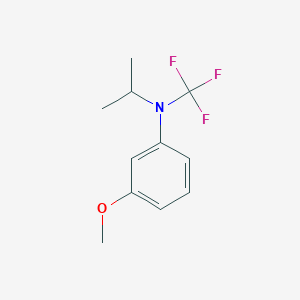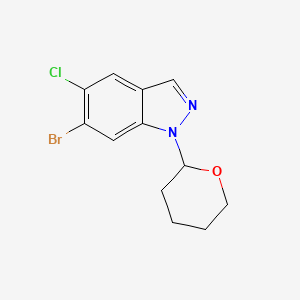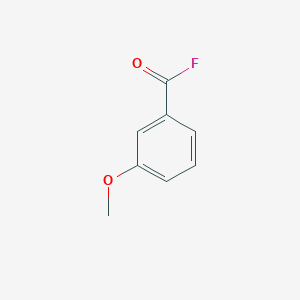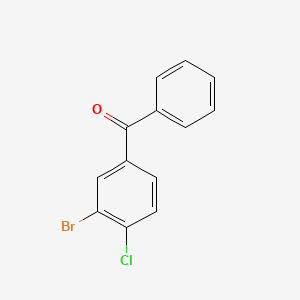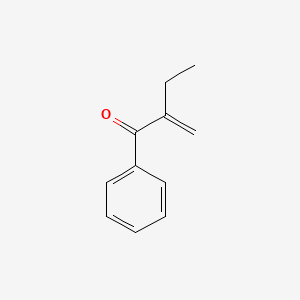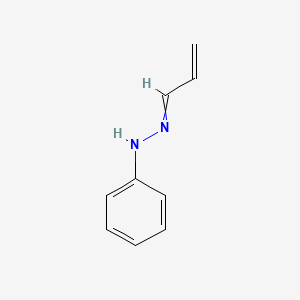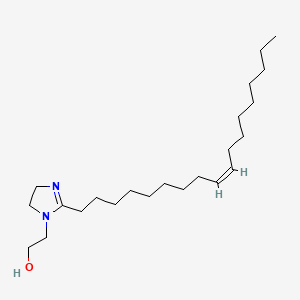
6-Bromo-2-chloro-N-isopropyl-4-nitropyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-2-chloro-N-(1-methylethyl)-4-nitro-3-pyridinamine is a chemical compound with the molecular formula C8H9BrClN3O2. This compound is part of the pyridine family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-chloro-N-(1-methylethyl)-4-nitro-3-pyridinamine typically involves multi-step organic reactions. One common method includes the bromination and chlorination of pyridine derivatives, followed by nitration and amination reactions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated systems and advanced analytical techniques ensures consistent quality and high throughput.
化学反応の分析
Types of Reactions
6-Bromo-2-chloro-N-(1-methylethyl)-4-nitro-3-pyridinamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of functionalized pyridine derivatives.
科学的研究の応用
6-Bromo-2-chloro-N-(1-methylethyl)-4-nitro-3-pyridinamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The exact mechanism of action of 6-Bromo-2-chloro-N-(1-methylethyl)-4-nitro-3-pyridinamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular pathways. The nitro and halogen groups in the compound can play a crucial role in its reactivity and binding affinity.
類似化合物との比較
Similar Compounds
- 6-Bromo-2-chloropyridin-3-amine
- 2-Bromo-6-chloronicotinaldehyde
- 2-Bromo-6-chloro-4-methylpyridine
- 6-Bromo-2-chloro-3-methoxy-4-methylpyridine
Uniqueness
6-Bromo-2-chloro-N-(1-methylethyl)-4-nitro-3-pyridinamine stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. The presence of both bromine and chlorine atoms, along with the nitro group, enhances its reactivity and potential for diverse applications.
特性
分子式 |
C8H9BrClN3O2 |
|---|---|
分子量 |
294.53 g/mol |
IUPAC名 |
6-bromo-2-chloro-4-nitro-N-propan-2-ylpyridin-3-amine |
InChI |
InChI=1S/C8H9BrClN3O2/c1-4(2)11-7-5(13(14)15)3-6(9)12-8(7)10/h3-4,11H,1-2H3 |
InChIキー |
INHQFQOIMIPLLZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)NC1=C(N=C(C=C1[N+](=O)[O-])Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


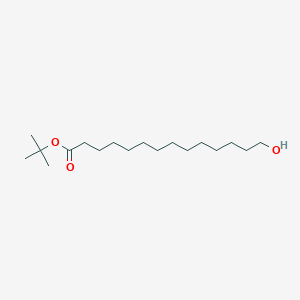

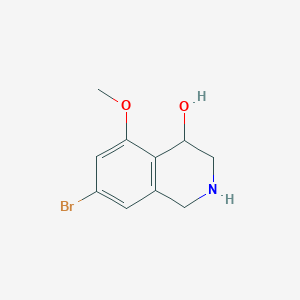
![2-(1,6-Diazaspiro[3.4]octan-6-yl)acetic acid](/img/structure/B13967422.png)
